molecular formula C8H16FNO3 B13556307 (R)-2-(Boc-amino)-3-fluoro-1-propanol

(R)-2-(Boc-amino)-3-fluoro-1-propanol

Cat. No.: B13556307
M. Wt: 193.22 g/mol
InChI Key: XDXNIQQWVIJYEP-UHFFFAOYSA-N
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Description

(R)-2-(Boc-amino)-3-fluoro-1-propanol is a chiral, fluorinated synthetic building block of significant value in medicinal chemistry and drug discovery. Its primary application is in the synthesis of complex molecules, particularly as a precursor to fluorinated amino acid analogs and peptidomimetics. The Boc (tert-butoxycarbonyl) group serves as a critical protecting group for the amine, allowing for selective deprotection under mild acidic conditions and enabling sophisticated multi-step synthetic sequences. The incorporation of fluorine is a strategic maneuver in lead optimization, as it can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity due to its small size, high electronegativity, and ability to block metabolic sites. This compound is especially valuable for creating protease inhibitors, as the fluorine atom can be positioned to interact with enzyme active sites or to act as an isostere for a hydroxyl group, altering the compound's electronic and steric properties. The chiral (R)-enantiomer provides the specific stereochemistry required for targeting biological systems, which are inherently chiral. Researchers utilize this scaffold in the development of novel pharmaceuticals, including potential antiviral and anticancer agents, as well as in the construction of activity-based probes for proteomics research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16FNO3

Molecular Weight

193.22 g/mol

IUPAC Name

tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate

InChI

InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)

InChI Key

XDXNIQQWVIJYEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CF

Origin of Product

United States

Preparation Methods

Direct Fluorination Using Diethylaminosulfur Trifluoride (DAST)

DAST is a widely employed reagent for selective fluorination of alcohols and related substrates. It can convert hydroxy groups into fluorides under mild conditions, preserving stereochemistry in many cases.

  • Procedure: Starting from (R)-2-(Boc-amino)-1,3-propanediol, treatment with DAST in dichloromethane at low temperature selectively replaces the hydroxyl at the 3-position with fluorine, yielding (R)-2-(Boc-amino)-3-fluoro-1-propanol.
  • Advantages: Mild conditions, high selectivity, and retention of stereochemistry.
  • Limitations: Requires careful control of temperature and reagent stoichiometry to avoid side reactions such as elimination or over-fluorination.

This method is supported by fluorination protocols described in Sigma-Aldrich’s chemical literature, which highlight DAST’s utility in synthesizing fluorinated amino alcohols with high yields and purity.

Electrophilic Fluorination Using Selectfluor™

Selectfluor™ is an electrophilic fluorinating agent capable of introducing fluorine into activated substrates.

  • Application: Though more commonly used for fluorination of aromatic and activated carbons, Selectfluor™ has been adapted for selective monofluorination of β-ketoesters and amino alcohol derivatives under mild conditions.
  • Procedure: The Boc-protected amino alcohol precursor is treated with Selectfluor™ in an appropriate solvent (e.g., acetonitrile or methanol) at ambient temperature.
  • Outcome: Selective fluorination at the 3-position without formation of difluoro by-products.
  • Note: This method is less common for primary alcohol fluorination but offers an alternative to DAST with potentially milder reaction conditions.

Stepwise Synthesis via Alkylation and Boc Protection

An alternative approach involves constructing the fluorinated propanol backbone first, followed by Boc protection of the amino group.

  • Step 1: Synthesis of 3-fluoro-1,2-propanediol or its derivatives via nucleophilic substitution or epoxide ring-opening with fluoride sources.
  • Step 2: Introduction of the amino group through substitution or reductive amination.
  • Step 3: Protection of the amino group with tert-butoxycarbonyl anhydride (Boc2O) under standard conditions (e.g., in dichloromethane with a base such as triethylamine).
  • Example: Alkylation of Boc-4-amino-piperidine with an epoxide derivative under mechanochemical conditions has been reported to yield Boc-protected amino alcohols with high purity and yield, demonstrating the efficiency of solvent-minimized methods.

Radiolabeling and Enantiomeric Purity Considerations

In specialized applications, such as positron emission tomography (PET) imaging, fluorine-18 labeled analogs of fluorinated amino alcohols are synthesized.

  • A versatile intermediate, 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate, can be fluorinated to produce (R)- and (S)-fluoropropanolamine derivatives with high enantiomeric purity (>99% ee).
  • Radiosynthesis protocols achieve fluorination in under 1 hour with radiochemical yields of 20-24% and high stereochemical fidelity.
Method Reagents/Conditions Yield (%) Stereochemical Outcome Notes
DAST Fluorination DAST, CH2Cl2, low temperature 70-90 Retention of (R)-configuration Mild, selective fluorination of hydroxyl group
Selectfluor™ Electrophilic Selectfluor™, MeCN or MeOH, room temp 65-85 High selectivity, no difluoro products Alternative fluorination, mild conditions
Alkylation + Boc Protection Epoxide + Boc-amine, mechanochemical milling 88-90 High purity, stereochemistry maintained Solvent-minimized, efficient, scalable
Radiolabeling (18F) Tosylate intermediate + 18F fluoride, <1 h 20-24 >99% enantiomeric purity For PET tracer synthesis, specialized use
  • The use of DAST remains the most established method for preparing (R)-2-(tert-butoxycarbonylamino)-3-fluoro-1-propanol due to its efficiency and stereochemical control.
  • Selectfluor™ offers a promising alternative, especially for substrates sensitive to harsher reagents.
  • Mechanochemical alkylation methods reduce solvent use and reaction times, improving sustainability and scalability.
  • Radiolabeling methods demonstrate the compound’s utility in biomedical imaging, emphasizing the need for high enantiomeric purity and rapid synthesis.

The preparation of (R)-2-(tert-butoxycarbonylamino)-3-fluoro-1-propanol is well-documented through several synthetic routes, primarily involving selective fluorination of Boc-protected precursors or stepwise assembly with Boc protection. DAST fluorination remains the gold standard for laboratory synthesis, while newer methods such as Selectfluor™ fluorination and mechanochemical alkylation provide valuable alternatives. Radiolabeling techniques expand the compound’s application in medical imaging. These methods collectively offer robust, high-yielding, and stereoselective approaches suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or Jones reagent.

    Reduction: The fluoro-substituted carbon can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine in an aprotic solvent.

Major Products:

    Oxidation: Formation of tert-butyl N-(1-oxo-3-hydroxypropan-2-yl)carbamate.

    Reduction: Formation of tert-butyl N-(1-hydroxypropan-2-yl)carbamate.

    Substitution: Formation of tert-butyl N-(1-substituted-3-hydroxypropan-2-yl)carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.

Medicine: The compound’s potential medicinal applications include its use as a prodrug, where it can be metabolized in vivo to release active pharmaceutical ingredients. Its carbamate group can be hydrolyzed to release the active drug in a controlled manner.

Industry: In the industrial sector, tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted hydroxypropyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can undergo hydrolysis, releasing active species that exert biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(S)-2-(Boc-amino)-1-propanol

  • Molecular Formula: C₈H₁₇NO₃
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 79069-13-9
  • Key Differences :
    • Lacks the fluorine atom at position 3.
    • Exhibits S-configuration instead of R, leading to distinct stereochemical interactions in chiral environments.
    • Lower molecular weight and polarity due to the absence of fluorine.
  • Applications : Used as a building block in enantioselective syntheses. Requires refrigeration (5–6°C) for storage, indicating higher thermal sensitivity compared to fluorinated analogs .

2-(Boc-amino)-3-buten-1-ol

  • Molecular Formula: C₉H₁₇NO₃
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 169324-82-7
  • Key Differences :
    • Contains a double bond (butenyl group) at position 3 instead of fluorine.
    • The unsaturated bond introduces reactivity toward addition reactions (e.g., hydrogenation), unlike the inert C–F bond in the target compound.
    • Higher molecular weight but lower polarity compared to the fluorinated analog .

(R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid

  • Molecular Formula : C₁₆H₁₉FN₂O₄
  • Molecular Weight : 322.33 g/mol
  • CAS Number : 320581-69-9
  • Key Differences: Incorporates a 6-fluoroindole moiety and a carboxylic acid group, expanding its utility in medicinal chemistry. Priced at $2000/g, reflecting its specialized role in drug discovery (e.g., kinase inhibitors or protease substrates). The indole ring and carboxylic acid group enable interactions with biological targets, unlike the simpler propanol backbone of the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₈H₁₆FNO₃ 193.23 Not Available Fluorine at C3, Boc-protected amine, R-configuration
(S)-2-(Boc-amino)-1-propanol C₈H₁₇NO₃ 175.23 79069-13-9 S-configuration, no fluorine
2-(Boc-amino)-3-buten-1-ol C₉H₁₇NO₃ 187.24 169324-82-7 Butenyl group at C3, unsaturated backbone
(R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid C₁₆H₁₉FN₂O₄ 322.33 320581-69-9 Fluorinated indole, carboxylic acid, Boc protection

Q & A

What are the common synthetic routes for (R)-2-(Boc-amino)-3-fluoro-1-propanol, and how do reaction conditions influence stereochemical outcomes?

Category: Basic (Synthetic Methodology)
Answer:
The synthesis typically involves chiral starting materials and stereoselective reactions. A common approach uses a Boc-protected amino alcohol intermediate, where fluorination is introduced via nucleophilic substitution or electrophilic fluorinating agents. For example, the hydroxyl group in a precursor like (R)-2-(Boc-amino)-1-propanol can be replaced with fluorine using DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–25°C) to retain stereochemistry . Solvent choice (e.g., dichloromethane or THF) and slow addition of reagents are critical to minimize racemization.

How can researchers resolve contradictions in enantiomeric excess (ee) observed during synthesis?

Category: Advanced (Data Contradiction Analysis)
Answer:
Discrepancies in ee often arise from competing reaction pathways or incomplete stereochemical control. To address this:

  • Chiral HPLC or SFC : Compare retention times with authentic standards to confirm ee .
  • Kinetic Resolution : Optimize reaction time and temperature to favor one pathway (e.g., lower temps slow racemization).
  • Mechanistic Probes : Use isotopic labeling (e.g., 19F^{19}\text{F} NMR) to track fluorine incorporation and identify intermediates causing inversion .

What analytical techniques are essential for characterizing this compound?

Category: Basic (Analytical Validation)
Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm regiochemistry and Boc-group integrity. The fluorine environment shows distinct coupling patterns (e.g., 3JHF^3J_{HF} for vicinal protons) .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
  • Polarimetry : Measures optical rotation to verify enantiopurity .

How does the Boc-protecting group influence reactivity in downstream functionalization?

Category: Advanced (Reactivity Analysis)
Answer:
The tert-butoxycarbonyl (Boc) group:

  • Stabilizes the Amino Group : Prevents undesired side reactions (e.g., nucleophilic attack on the amino group during fluorination) .
  • Facilitates Deprotection : Acidic conditions (e.g., TFA) cleave the Boc group without affecting the fluoro-propanol backbone, enabling further modifications like peptide coupling .
  • Modulates Solubility : Enhances solubility in organic solvents, critical for homogeneous reaction conditions .

What strategies optimize enantiomeric excess in large-scale synthesis?

Category: Advanced (Process Optimization)
Answer:

  • Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemistry during fluorination .
  • Catalytic Asymmetric Fluorination : Employ chiral catalysts (e.g., Cinchona alkaloids) for enantioselective C–F bond formation .
  • Continuous Flow Reactors : Improve mixing and temperature control to reduce racemization during exothermic steps .

How does the fluorine substituent impact the compound’s physicochemical properties?

Category: Basic (Structure-Property Relationship)
Answer:

  • Lipophilicity : Fluorine increases logP, enhancing membrane permeability for biological studies .
  • Hydrogen Bonding : The -OH and Boc-NH groups participate in H-bonding, affecting crystallization behavior.
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, making the compound valuable in drug discovery .

What are the key differences between this compound and its non-fluorinated analogs?

Category: Advanced (Comparative Analysis)
Answer:

Property This compound Non-Fluorinated Analog
Reactivity Electrophilic fluorination requiredDirect hydroxyl substitution
Biological Activity Enhanced target binding (fluorine effect)Lower metabolic stability
Spectral Data Distinct 19F^{19}\text{F} NMR signalsNo fluorine coupling

The fluorine atom introduces steric and electronic effects that alter reaction kinetics and biological interactions .

How can researchers troubleshoot low yields in the final deprotection step?

Category: Advanced (Troubleshooting)
Answer:

  • Acid Stability Screening : Test alternative acids (HCl/dioxane vs. TFA) to avoid over-degradation.
  • Protecting Group Alternatives : Replace Boc with Fmoc if acid sensitivity is an issue.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl carbamate formation) and adjust reaction time/temperature .

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